molecular formula C₂₃H₂₇D₃INO₃ B1160533 Propantheline-d3 Iodide

Propantheline-d3 Iodide

Cat. No.: B1160533
M. Wt: 498.41
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propantheline-d3 Iodide is a deuterated derivative of propantheline iodide, where three hydrogen atoms are replaced with deuterium isotopes. This modification enhances metabolic stability and prolongs its half-life, making it valuable in pharmacokinetic and tracer studies . Structurally, it is a quaternary ammonium compound with an iodide counterion, classified as an antimuscarinic agent. It is clinically used to treat hyperhidrosis, enuresis, and gastrointestinal spasms by inhibiting acetylcholine receptors .

Properties

Molecular Formula

C₂₃H₂₇D₃INO₃

Molecular Weight

498.41

Synonyms

(2-Hydroxyethyl)diisopropylmethylammonium-d3 Iodide Xanthene-9-carboxylate;  N-(Methyl-d3)-N-(1-methylethyl)-N-[2-[(9H-xanthen-9-ylcarbonyl)oxy]ethyl]-2-propanaminium Iodide; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Iodide Compounds

Structural and Functional Analogues

Propantheline Iodide (Non-deuterated)
  • Structure : Identical to Propantheline-d3 Iodide but lacks deuterium substitution.
  • Pharmacology: Shares the same antimuscarinic mechanism but exhibits faster metabolic clearance due to non-deuterated hydrogens.
  • Applications : Used clinically but less favored in tracer studies due to shorter half-life .
Schiff Base Iodide Compounds (e.g., [m-BrBz-1-APy]I₃ and [o-FBz-1-APy]I₃)
  • Structure : Feature Schiff base cations (e.g., bromobenzyl or fluorobenzyl derivatives) paired with polyiodide anions (I₃⁻ or I₆ clusters).
  • Properties :
    • Ionic Conductivity : High iodide-ion conductivity, reaching 1.03 × 10⁻⁴ S cm⁻¹ at 343 K for [m-BrBz-1-APy]I₃ and 4.94 × 10⁻³ S cm⁻¹ at 353 K for [o-FBz-1-APy]I₃ .
    • Activation Energy (Eₐ) : Lower Eₐ (0.23–0.26 eV) compared to CuPbI₃ (0.29 eV), indicating efficient ion migration .
  • Applications : Solid-state electrolytes for dye-sensitized solar cells (DSSCs) and fuel cells due to their plasticity and high ionic mobility .
Imidazole-Based Iodides
  • Structure : Imidazole cations with iodide counterions.
  • Properties :
    • Conductivity : Generally low (<10⁻⁶ S cm⁻¹) unless modified with iodine additives, which introduce trade-offs like charge recombination .
  • Applications: Limited utility in DSSCs without additives .
Perovskite Iodides (e.g., CuPbI₃)
  • Structure: Inorganic perovskite frameworks with iodide ions.
  • Properties :
    • Conductivity : ~10⁻⁸ S cm⁻¹ at 298 K, significantly lower than Schiff base derivatives .
    • Stability : Prone to phase separation under thermal stress .

Comparative Analysis Table

Compound Ionic Conductivity (S cm⁻¹) Activation Energy (eV) Key Applications Stability Considerations
This compound Not reported (pharmacological focus) N/A Antimuscarinic therapy High metabolic stability
[m-BrBz-1-APy]I₃ 1.03 × 10⁻⁴ (343 K) 0.26 Solid-state electrolytes Stable up to 353 K
[o-FBz-1-APy]I₃ 4.94 × 10⁻³ (353 K) 0.23 DSSCs, fuel cells Thermally robust
CuPbI₃ ~10⁻⁸ (298 K) 0.29 Photovoltaics (limited) Phase separation risks
Imidazole-Iodide (modified) ~10⁻⁴ (with additives) 0.30–0.35 DSSCs (with additives) Additive-dependent stability

Key Research Findings

Ionic Conductivity : Schiff base iodides outperform perovskite and imidazole derivatives due to their supramolecular channels and low Eₐ, enabling rapid ion migration .

Thermal Stability : this compound’s deuterium substitution enhances metabolic stability, whereas Schiff base compounds maintain structural integrity up to 353 K .

Application-Specific Trade-offs: this compound: Optimized for pharmacological use but lacks ionic conductivity data relevant to material science. Schiff Base Iodides: Ideal for energy devices but incompatible with biomedical applications due to non-biodegradable components .

Q & A

Basic: What validated methodologies are recommended for synthesizing and characterizing Propantheline-d3 Iodide?

Answer:
Synthesis of deuterated compounds like this compound requires isotopic labeling at specific positions (e.g., methyl groups) using deuterated precursors (e.g., D₃-methyl iodide). Purification should involve column chromatography followed by recrystallization to ensure ≥98% isotopic purity . Characterization typically employs nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation and high-resolution mass spectrometry (HRMS) to verify molecular integrity . For reproducibility, document reaction conditions (temperature, solvent ratios) and cross-validate results with independent analytical labs .

Basic: How can researchers design controlled experiments to assess the stability of this compound under varying storage conditions?

Answer:
Stability studies should follow ICH guidelines Q1A(R2), testing degradation under:

  • Thermal stress: Store samples at 40°C/75% RH for 6 months.
  • Photolytic stress: Expose to 1.2 million lux hours of visible light and 200 W·hr/m² of UV.
  • Hydrolytic stress: Test in buffered solutions (pH 1.2, 4.5, 6.8) at 37°C.
    Use HPLC-UV or LC-MS to quantify degradation products, ensuring method validation per ICH Q2(R1). Include deuterated analogs of potential impurities as reference standards .

Advanced: How can isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) profiling compared to the non-deuterated form?

Answer:
Deuterium kinetic isotope effects (DKIE) may alter metabolic rates, particularly in CYP450-mediated pathways. Design comparative PK studies in in vitro (e.g., human liver microsomes) and in vivo (rodent models) systems:

  • Monitor metabolites via LC-MS/MS with isotopic correction.
  • Use physiologically based pharmacokinetic (PBPK) modeling to isolate isotope-specific clearance changes.
    Note: DKIE is substrate- and enzyme-dependent; validate findings against negative controls (e.g., non-deuterated Propantheline) .

Advanced: What statistical frameworks are optimal for resolving contradictions in bioanalytical data for this compound across different laboratories?

Answer:
Apply mixed-effects models to account for inter-lab variability (e.g., instrumentation, calibration standards). Key steps:

  • Harmonize protocols using SOPs from CLSI EP05-A3.
  • Perform Bland-Altman analysis to identify systematic biases.
  • Use consensus reference materials (e.g., NIST-traceable standards) to normalize datasets.
    For meta-analyses, follow PRISMA guidelines and assess heterogeneity via I² statistics .

Advanced: How can researchers optimize mass spectrometry parameters to distinguish this compound from its non-deuterated analog in complex biological matrices?

Answer:

  • Ionization: Use ESI+ mode with optimized cone voltage (20–40 V) to enhance [M+H]⁺ signals.
  • Fragmentation: Apply collision energies (10–30 eV) to generate diagnostic ions (e.g., m/z shifts of +3 for deuterated fragments).
  • Resolution: Employ high-resolution MS (e.g., Orbitrap, Q-TOF) with resolving power ≥30,000 to separate isotopic clusters.
    Validate selectivity via matrix-matched calibration curves and interference checks with endogenous compounds .

Basic: What criteria should guide the selection of internal standards for quantifying this compound in biological samples?

Answer:
Ideal internal standards (IS) should:

  • Be structurally analogous (e.g., Propantheline-d6 Iodide).
  • Co-elute with the analyte to correct for matrix effects.
  • Exhibit similar extraction recovery during sample preparation (e.g., protein precipitation, SPE).
    Validate IS performance using FDA Bioanalytical Method Validation guidelines (e.g., precision ≤15% RSD) .

Advanced: How can isotopic dilution techniques improve the accuracy of this compound quantification in trace-level pharmacokinetic studies?

Answer:
Isotope dilution mass spectrometry (IDMS) minimizes ion suppression and recovery variability:

  • Spike samples with a known quantity of ¹³C/¹⁵N-labeled Propantheline as a "surrogate" IS.
  • Use a calibration curve with authentic analyte and IS to calculate recovery-adjusted concentrations.
    Validate with standard addition methods in plasma/urine matrices, ensuring LOQ ≤1 ng/mL .

Basic: What are the ethical and methodological considerations for including this compound in preclinical toxicity studies?

Answer:

  • Ethical: Adhere to ARRIVE 2.0 guidelines for animal welfare and obtain IACUC approval.
  • Methodological: Conduct dose-ranging studies (OECD 423) to establish NOAEL. Assess organ toxicity via histopathology and serum biomarkers (ALT, creatinine). Include positive controls (e.g., non-deuterated Propantheline) to isolate isotope-specific effects .

Advanced: How can computational modeling predict the metabolic pathways of this compound to guide experimental design?

Answer:
Use in silico tools like Schrödinger’s ADMET Predictor or MetaCore:

  • Simulate CYP450 metabolism (e.g., CYP3A4, CYP2D6) to identify potential deuteration-sensitive sites.
  • Compare binding affinities of deuterated vs. non-deuterated forms via molecular docking.
    Validate predictions with in vitro metabolite ID studies using HLM/RLM incubations .

Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis for large-scale preclinical trials?

Answer:

  • Implement QbD (Quality by Design) principles: Define critical quality attributes (CQAs) like isotopic purity and particle size.
  • Use PAT (Process Analytical Technology) for real-time monitoring (e.g., in-line FTIR).
  • Conduct stability-indicating assays (ICH Q1D) for each batch and archive samples for long-term tracking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.